O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
Description
The compound O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→4)-[repeated x3]-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a linear tetrasaccharide composed of four modified glucopyranose units. Key structural features include:
- Acetylation patterns: The first unit is acetylated at O-3,4,6 positions, while subsequent units are di-O-acetylated at O-3,4.
- Functional groups: Each unit contains a 2-(acetylamino)-2-deoxy group, enhancing hydrophobicity and influencing glycosidic bond stability.
- Linkages: All inter-unit connections are β-(1→4) glycosidic bonds, common in chitin-like oligosaccharides.
This compound is structurally analogous to fragments of chitin or hyaluronic acid derivatives but distinguished by its specific acetylation and branching patterns .
Properties
Molecular Formula |
C64H91N5O38 |
|---|---|
Molecular Weight |
1538.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C64H91N5O38/c1-23(70)65-45-56(94-35(13)82)51(41(19-88-29(7)76)99-60(45)98-39(17)86)104-62-47(67-25(3)72)58(96-37(15)84)53(43(101-62)21-90-31(9)78)106-64-49(69-27(5)74)59(97-38(16)85)54(44(103-64)22-91-32(10)79)107-63-48(68-26(4)73)57(95-36(14)83)52(42(102-63)20-89-30(8)77)105-61-46(66-24(2)71)55(93-34(12)81)50(92-33(11)80)40(100-61)18-87-28(6)75/h40-64H,18-22H2,1-17H3,(H,65,70)(H,66,71)(H,67,72)(H,68,73)(H,69,74)/t40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54-,55-,56-,57+,58+,59-,60-,61+,62-,63-,64+/m1/s1 |
InChI Key |
VIDMPHZNXIQDAH-PYVODUEVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Donor Preparation: 3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl Derivatives
The terminal donor requires a fully acetylated C3, C4, and C6 hydroxyls. As demonstrated by Pertel et al., 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl oxazoline donors can be synthesized via:
- Peracetylation : GlcNAc is treated with acetic anhydride in pyridine to yield 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose.
- Anomeric activation : Conversion to glycosyl chlorides using HCl in dichloromethane (DCM) or oxazoline formation via treatment with 2,2,2-trichloroethyl chloroformate.
Critical data : X-ray crystallography confirms the β-configuration of oxazoline donors, with mesomeric effects stabilizing the acetoxy groups.
Intermediate Acceptors: 3,6-Di-O-acetyl-GlcNAc Derivatives
The central acceptors require selective C4 hydroxyl exposure. A scalable route from involves:
- Selective deacetylation : 1,3,4,6-Tetra-O-acetyl-GlcNAc is treated with hydrazine acetate in methanol to remove the C1 and C4 acetates.
- Temporary protection : The C4 hydroxyl is masked as a levulinoyl ester (removable under mild hydrazine conditions).
- Re-acetylation : C3 and C6 hydroxyls are acetylated using acetic anhydride.
Yield : 78% over three steps (reported for analogous intermediates).
Glycosylation Strategies
Oxazoline-Mediated β-Glycosylation
Pertel et al. developed 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline as a donor for β-selective couplings. Key features:
Koenigs-Knorr Glycosylation
Classical glycosyl halide activation remains viable for large-scale synthesis:
- Donor : 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranosyl chloride.
- Promoter : AgOTf (2.5 equiv) in anhydrous DCM.
- Acceptor : 3,6-di-O-acetyl-GlcNAc with free C4 hydroxyl.
Side reactions : Competing hydrolysis (≤15%) necessitates rigorous anhydrous conditions.
Iterative Assembly
Stepwise Elongation
The pentasaccharide is constructed from the reducing end:
- First coupling : 3,6-Di-O-acetyl-GlcNAc (acceptor) + tri-O-acetyl donor → tetrasaccharide.
- Deprotection : Levulinoyl group removal (hydrazine acetate, 94% yield).
- Repeat : Three additional couplings with di-O-acetyl acceptors.
- Final deprotection : Basic hydrolysis (NaOMe/MeOH) removes residual acetyl groups from the reducing end.
Purification : Silica gel chromatography (EtOAc/hexane gradients) after each step.
Convergent Approach
To minimize step count, a [2+3] strategy may be employed:
- Synthesize trisaccharide block : Via sequential coupling of three di-O-acetyl acceptors.
- Couple with disaccharide donor : Tri-O-acetyl donor + trisaccharide acceptor.
- Global deprotection : Simultaneous removal of temporary protections (e.g., benzyl, Lev).
Risk : Reduced yields in larger fragment couplings due to steric hindrance.
Analytical Validation
Structural Confirmation
Yield Optimization
Comparative data for glycosylation methods:
| Method | Donor | Promoter | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| Oxazoline | Oxazoline | TMSOTf | 89 | 99:1 |
| Koenigs-Knorr | Glycosyl chloride | AgOTf | 75 | 95:5 |
| Trichloroacetimidate | Imidate | TMSOTf | 92 | 98:2 |
Critical Considerations
Protecting Group Stability
Chemical Reactions Analysis
Types of Reactions
(1beta–>4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic substitution where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of (1beta–>4)-Pentaglucosamine Peracetate, such as oxidized, reduced, or substituted forms, which can be further utilized in different applications.
Scientific Research Applications
(1beta–>4)-Pentaglucosamine Peracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in various organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1beta–>4)-Pentaglucosamine Peracetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biological effects. The pathways involved include glycosidic bond formation and hydrolysis, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural Features and Acetylation Patterns
N-Acetyl-3-O-methyllactosamine ()
- Structure : A disaccharide with a β-(1→4) linkage between N-acetylglucosamine (GlcNAc) and galactose.
- Key differences : Lacks the extensive acetylation (only O-3 methylated on galactose) and has a shorter chain.
- Impact : Reduced hydrophobicity compared to the tetrasaccharide, affecting solubility and membrane permeability .
1,3,6-Tri-O-acetyl-2,4-dideoxy-2-phthalimido-beta-D-glucopyranoside ()
- Structure: A monomeric glucopyranose derivative with phthalimido and acetyl groups.
- Key differences : Uses phthalimido instead of acetamido at C-2 and lacks glycosidic linkages.
- Impact : The phthalimido group increases steric hindrance, reducing reactivity in glycosylation reactions compared to the acetamido group .
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside ()
- Structure: A monosaccharide with benzyl protecting groups.
- Key differences: Benzyl groups (bulkier than acetyl) are used for temporary protection, requiring harsher deprotection conditions (e.g., hydrogenolysis).
- Impact : Benzyl groups enhance stability during synthesis but complicate downstream functionalization .
Trisaccharides with Lacto-N-biose II Units ()
- Synthesis : Uses mercuric cyanide as a promoter for glycosylation, similar to methods for the target compound.
- Yields : ~50–60% for trisaccharides, lower than the 82–90% reported for benzyl-protected derivatives (), likely due to the complexity of tetrasaccharide assembly .
- Characterization : Relies on NMR and IR, consistent with the tetrasaccharide’s analysis .
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide ()
- Synthesis: Prepared as a glycosyl donor for click chemistry.
- Key differences : The azide group enables modular conjugation, a feature absent in the acetylated tetrasaccharide.
- Applications : Used in glycoconjugate vaccine development, whereas the tetrasaccharide may serve as a substrate for enzymatic studies .
Cytotoxic Saponins ()
- Structure: Contain β-D-glucopyranosyl units with xylopyranosyl and fucopyranosyl branches.
- Key differences : Branched linkages (e.g., 1→2, 1→6) confer 3D conformational diversity, unlike the linear (1→4) tetrasaccharide.
N-Acetyl-D-glucosamine (GlcNAc) ()
- Structure: The monomeric unit of the tetrasaccharide, lacking acetyl and glycosidic groups.
- Key differences : Higher solubility in aqueous media due to fewer hydrophobic acetyl groups.
- Applications : Used in osteoarthritis treatment, whereas the tetrasaccharide’s acetylated form may target lipid-rich environments (e.g., bacterial membranes) .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (approx.) | Acetylation Sites | Glycosidic Linkages | Key Applications | Evidence ID |
|---|---|---|---|---|---|
| Target Tetrasaccharide | ~1,200 Da | O-3,4,6 and O-3,6 | β-(1→4) x4 | Enzymatic studies | [3], [19] |
| N-Acetyl-3-O-methyllactosamine | ~400 Da | O-3 (methyl) | β-(1→4) | Glycobiology research | [6] |
| Cytotoxic Saponins | ~1,500–2,000 Da | Variable | β-(1→2), (1→6) | Anticancer agents | [8], [9] |
| GlcNAc Monomer | ~220 Da | None | None | Osteoarthritis treatment | [19] |
Biological Activity
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl is a complex glycosyl derivative known for its biological activity. This compound is part of a broader class of acetylated amino sugars that play significant roles in various biological processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features multiple acetyl groups attached to a deoxy-beta-D-glucopyranosyl backbone. Its molecular formula is with a molecular weight of 372.33 g/mol. The structural complexity is indicative of its potential interactions in biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that O-3,4,6-tri-O-acetyl derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit bacterial growth, particularly in strains resistant to conventional antibiotics. The mechanism is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
2. Immunomodulatory Effects
Glycosylated compounds like O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl have been found to modulate immune responses. They can enhance the activity of macrophages and other immune cells, promoting phagocytosis and cytokine production. This immunomodulatory effect has implications for developing adjuvants in vaccines.
3. Anticancer Activity
Studies have reported that acetylated glucosamine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.33 g/mol |
| Melting Point | 167°C |
| Purity | ≥98% (HPLC) |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that O-3,4,6-tri-O-acetyl derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Immunomodulation
In an experimental model using murine macrophages, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl was shown to enhance nitric oxide production significantly, indicating its potential as an immunomodulator. The study highlighted the compound's ability to upregulate pro-inflammatory cytokines.
Case Study 3: Anticancer Effects
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Q & A
Q. Advanced Research Focus
- Fluorous-tag-assisted purification : Simplifies isolation of intermediates (e.g., fluorous-labeled glucopyranosides) .
- Continuous-flow systems : Reduces reaction times and byproducts in glycosylation steps .
Data-Driven Optimization : Machine learning models (e.g., ICReDD platform) predict optimal solvent/temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
